1-Amino-3-(3-chlorophenyl)propan-2-ol chemical properties
1-Amino-3-(3-chlorophenyl)propan-2-ol chemical properties
In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 1-Amino-3-(3-chlorophenyl)propan-2-ol
Executive Summary
1-Amino-3-(3-chlorophenyl)propan-2-ol is a highly versatile chiral building block utilized extensively in medicinal chemistry and organic synthesis. Characterized by its 1-amino-2-propanol backbone and a lipophilic 3-chlorophenyl moiety, this compound serves as a critical intermediate in the development of beta-adrenergic receptor antagonists, antiarrhythmics, and modulators of polyspecific ABC transporters[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, structural reactivity, and validated synthetic workflows, designed for researchers scaling up drug discovery pipelines.
Physicochemical Properties
Understanding the baseline metrics of 1-amino-3-(3-chlorophenyl)propan-2-ol is essential for predicting its pharmacokinetic behavior and optimizing downstream reactions. The data below summarizes its core quantitative properties[2],[3].
| Property | Value |
| CAS Number | 1225599-62-1 |
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.65 g/mol |
| Exact Mass | 185.0607 Da |
| Topological Polar Surface Area (TPSA) | 46.3 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 2 |
| Physical Form | Viscous liquid / oil |
Structural Chemistry & Mechanistic Reactivity
The pharmacological utility of 1-amino-3-(3-chlorophenyl)propan-2-ol is governed by three distinct structural domains:
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The 3-Chlorophenyl Ring: The meta-substituted chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which modulates the electron density of the aromatic system. This halogen substitution enhances the lipophilicity of the molecule, facilitating penetration through biological membranes, and allows for specific halogen-bonding interactions within protein binding pockets.
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The Propan-2-ol Backbone (Chiral Center): The C2 carbon is chiral, making the molecule subject to stereospecific biological interactions. The hydroxyl group acts as a critical hydrogen bond donor/acceptor. In drug design, this hydroxyl group is often the anchor point for binding to the active sites of receptors (e.g., the beta-adrenergic receptor).
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The Primary Amine (C1): The terminal primary amine is a highly reactive nucleophile. At physiological pH (7.4), it is predominantly protonated (ammonium cation), which drastically increases aqueous solubility. Synthetically, it is the primary site for derivatization via reductive amination, alkylation, or amide coupling[1].
Synthetic Workflows & Experimental Protocols
The most robust and scalable method for synthesizing 1-amino-3-(3-chlorophenyl)propan-2-ol is the regioselective ring-opening of 2-(3-chlorobenzyl)oxirane using ammonia[4],[1].
Figure 1: SN2 epoxide ring-opening mechanism for 1-amino-3-(3-chlorophenyl)propan-2-ol.
Self-Validating Experimental Protocol: Epoxide Ring-Opening Note: This protocol incorporates causality-driven steps to ensure high yield and prevent common side reactions.
Step 1: Reaction Setup
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Action: Dissolve 1.0 equivalent of 2-(3-chlorobenzyl)oxirane in a 7N solution of ammonia in methanol (20.0 equivalents of NH3).
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Causality: A massive stoichiometric excess of ammonia is strictly required. If a stoichiometric amount is used, the newly formed primary amine product (which is more nucleophilic than ammonia) will attack unreacted epoxide, leading to the formation of unwanted secondary and tertiary amine "bis-adducts"[4]. Methanol is chosen as the solvent because its protic nature stabilizes the alkoxide leaving group in the transition state via hydrogen bonding, lowering the activation energy of the SN2 process[1].
Step 2: Execution
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Action: Seal the reaction mixture in a high-pressure tube or autoclave and stir at 40 °C for 24–48 hours.
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Causality: The reaction is mildly exothermic, but heating to 40 °C ensures complete conversion within a reasonable timeframe. A sealed vessel is mandatory to prevent the volatile ammonia gas from escaping, which would alter the reagent ratio and promote bis-adduct formation[4].
Step 3: In-Process Validation (TLC)
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Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. Stain with ninhydrin.
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Causality: The starting epoxide will appear under UV light but will not stain with ninhydrin. The primary amine product will develop a distinct purple/pink spot upon heating with ninhydrin, validating the successful incorporation of the nitrogen atom.
Step 4: Workup and Purification (Acid-Base Extraction)
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Action: Vent the reactor safely and evaporate the methanol and excess ammonia under reduced pressure. Dissolve the crude oil in 1M aqueous HCl. Wash the aqueous layer twice with ethyl acetate. Basify the aqueous layer with 2M NaOH to pH > 10, then extract with dichloromethane (DCM). Dry the DCM layer over anhydrous Na2SO4 and concentrate.
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Causality: This is a self-validating purification step. The product is a basic amine, so it forms a water-soluble hydrochloride salt in 1M HCl. Any unreacted epoxide or neutral impurities remain organic-soluble and are stripped away by the ethyl acetate wash. Basifying the purified aqueous layer regenerates the free base, which is cleanly extracted into DCM, ensuring high purity without the need for complex column chromatography.
Analytical Characterization
To confirm the structural integrity and purity of the synthesized 1-amino-3-(3-chlorophenyl)propan-2-ol, the following analytical suite is recommended:
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1H NMR (400 MHz, CDCl3): Look for the multiplet corresponding to the four aromatic protons of the 3-chlorophenyl ring (δ 7.10–7.30 ppm). The methine proton (CH-OH) will appear as a complex multiplet around δ 3.80–4.00 ppm. The diastereotopic protons of the CH2 adjacent to the amine and the aryl group will appear as distinct doublet of doublets due to the adjacent chiral center.
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LC-MS (ESI+): The mass spectrum must display a dominant[M+H]+ pseudomolecular ion at m/z 186.06, confirming the exact mass.
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Chiral HPLC: If a specific enantiomer (R or S) is synthesized via asymmetric epoxidation, chiral high-performance liquid chromatography (e.g., using a Chiralcel OD-H column) is required to determine the enantiomeric excess (ee).
Pharmacological & Industrial Relevance
The 1-amino-2-propanol motif is a privileged scaffold in medicinal chemistry. Compounds bearing this structure, such as propafenone analogues, are deeply investigated for their ability to interact with polyspecific ABC transporters[1].
Figure 2: Pharmacodynamic interaction model for 1-amino-3-(3-chlorophenyl)propan-2-ol derivatives.
In the context of oncology and cardiology, derivatives of 1-amino-3-(3-chlorophenyl)propan-2-ol are synthesized to modulate P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1]. The secondary hydroxyl group forms crucial hydrogen bonds with the transporter's binding site, while the 3-chlorophenyl group anchors the molecule into hydrophobic pockets, effectively inhibiting the efflux of chemotherapeutic agents and reversing multidrug resistance in cancer cells.
References
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Sigma-Aldrich. "1-amino-3-(3-chlorophenyl)propan-2-ol | 1225599-62-1". Sigma-Aldrich Catalog.2
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 14853329, 2-Amino-3-(3-chlorophenyl)propan-1-ol" (Class reference for physicochemical properties). PubChem. 3
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BenchChem. "Technical Support Center: Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol". BenchChem Technical Documents. 4
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Jabeen, I., et al. "Subtle Structural Differences Trigger Inhibitory Activity of Propafenone Analogues at the Two Polyspecific ABC Transporters: P‐Glycoprotein (P‐gp) and Breast Cancer Resistance Protein (BCRP)". PubMed Central (PMC). 1
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- 1. Subtle Structural Differences Trigger Inhibitory Activity of Propafenone Analogues at the Two Polyspecific ABC Transporters: P‐Glycoprotein (P‐gp) and Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-amino-3-(3-chlorophenyl)propan-2-ol | 1225599-62-1 [sigmaaldrich.com]
- 3. 2-Amino-3-(3-chlorophenyl)propan-1-ol | C9H12ClNO | CID 14853329 - PubChem [pubchem.ncbi.nlm.nih.gov]
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